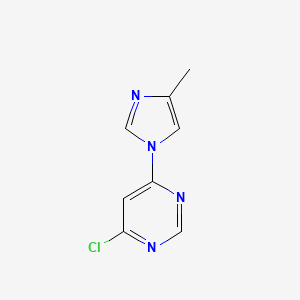

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Overview

Description

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro and methyl groups on the pyrimidine and imidazole rings, respectively, imparts unique chemical properties to the molecule.

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .

Result of Action

Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

Imidazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .

Cellular Effects

Imidazole-containing compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole-containing compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of imidazole-containing compounds have been studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

Imidazole-containing compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Imidazole-containing compounds are known to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Imidazole-containing compounds can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Imidazole-containing compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-hydroxypyrimidine with 4-methylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation and reduction: The imidazole ring can participate in redox reactions, altering the electronic properties of the compound.

Coupling reactions: The compound can engage in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling reactions: Catalysts such as palladium or copper in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-6-(4-methyl-1H-imidazol-1-yl)pyrimidine, while oxidation can lead to the formation of imidazole N-oxides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds, including 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine, exhibit promising anticancer properties. A study indicated that compounds containing both benzimidazole and pyrimidine nuclei showed significant activity against various cancer cell lines, including neuroblastoma . The incorporation of the imidazole moiety enhances the biological activity of these compounds, making them potential candidates for further development in cancer therapy.

Targeting Kinase Inhibition

This compound serves as an important intermediate in the synthesis of kinase inhibitors such as imatinib and nilotinib, which are used to treat chronic myelogenous leukemia (CML) and other malignancies . The structural features of this compound facilitate modifications that enhance the efficacy and selectivity of these drugs.

Synthesis of Functional Derivatives

The synthesis of this compound allows for the generation of various functional derivatives through substitution reactions. These derivatives can be tailored for specific biological activities or chemical properties, making this compound a versatile building block in organic synthesis.

Table 1: Synthetic Pathways and Derivatives

| Reaction Type | Example Derivative | Potential Application |

|---|---|---|

| Nucleophilic Substitution | 4-Chloro-6-(benzyl)-pyrimidine | Antitumor agents |

| Alkylation | 4-Chloro-6-(ethyl)-pyrimidine | Antiviral compounds |

| Acylation | 4-Chloro-6-(acetyl)-pyrimidine | Antimicrobial agents |

Biochemical Applications

Protein Degradation

As a component in protein degrader building blocks, this compound plays a crucial role in the development of targeted protein degradation strategies. These strategies utilize small molecules to selectively degrade proteins involved in disease processes . This approach is gaining traction in drug discovery, particularly for diseases where traditional small molecule inhibitors have failed.

Enzyme Inhibition Studies

The imidazole group present in the compound is known to interact with metal ions, making it useful in studies focused on enzyme inhibition. Research has indicated that compounds with imidazole and pyrimidine rings can effectively inhibit metalloproteins, which are critical in various biochemical pathways .

Case Study 1: Antitumor Activity Evaluation

A series of synthesized pyrimidine derivatives were tested against different cancer cell lines. The results showed that those incorporating the 4-Chloro-6-(4-methyl-1H-imidazol-1-yl) structure exhibited IC50 values below 2 µM against neuroblastoma cells, indicating strong antitumor potential .

Case Study 2: Kinase Inhibitor Development

In a synthetic pathway aimed at developing new kinase inhibitors, this compound was used as an intermediate. The resulting compounds demonstrated enhanced selectivity for Bcr-Abl tyrosine kinase, a target for CML treatment .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-cyclopropyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

- 4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Uniqueness

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is unique due to the specific positioning of the chloro and methyl groups, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Biological Activity

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and potential anticancer properties. The compound's structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted at the 4 and 6 positions, which is critical for its biological activity. The presence of the imidazole moiety enhances its interaction with biological macromolecules.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been tested against various Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that the compound exhibits strong antibacterial activity, particularly against S. aureus and E. coli .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various strains, including Candida albicans. The following table summarizes the antifungal efficacy:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal activity suggests that the compound could be a potential candidate for treating fungal infections .

Anticancer Potential

The imidazole ring in this compound is known to interact with specific kinases involved in cancer progression. Preliminary studies indicate that this compound may inhibit certain kinase activities, potentially leading to reduced tumor growth in preclinical models.

Case Study: PKMYT1 Inhibition

A notable study examined the compound's effect on PKMYT1, a kinase implicated in DNA damage response and cancer cell proliferation. The findings revealed that modifications to the imidazole moiety enhanced selectivity and potency against PKMYT1, indicating a promising avenue for further research into its anticancer applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:

- Chloro Substitution : The presence of chlorine at position 4 significantly enhances antibacterial potency.

- Imidazole Ring : Variations in the imidazole structure can lead to increased selectivity towards specific biological targets.

These findings suggest that further structural modifications could yield compounds with improved efficacy and reduced side effects .

Properties

IUPAC Name |

4-chloro-6-(4-methylimidazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-3-13(5-12-6)8-2-7(9)10-4-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJLKUOVJHBYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649988 | |

| Record name | 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-32-2 | |

| Record name | 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.